

# Technical Support Center: Overcoming Stickiness of Isomalt Formulations During Processing

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## Compound of Interest

Compound Name: *Isomalt*

Cat. No.: *B1678288*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stickiness of **isomalt** formulations during processing.

## Frequently Asked Questions (FAQs)

Q1: What are the primary causes of stickiness in **isomalt** formulations?

A1: The stickiness of **isomalt** formulations is primarily attributed to moisture absorption from the environment.[1][2][3] **Isomalt** is hygroscopic, meaning it can attract and hold water molecules.[2][4] This issue is particularly pronounced in humid conditions.[3][5] The physical state of **isomalt** also plays a crucial role; the amorphous form is more prone to moisture uptake and stickiness compared to the crystalline form.[6] Stickiness can also be influenced by processing temperatures that are not sufficiently high to eliminate all excess moisture.[5]

Q2: How does humidity affect the stability of **isomalt**?

A2: High relative humidity (RH) is a critical factor that negatively impacts **isomalt**, leading to cloudiness, stickiness, and eventually melting or the formation of a sugary crust.[5] When exposed to humid air, especially after cooling to 30°C or lower, **isomalt** begins to absorb moisture.[5] While **isomalt** has a lower hygroscopicity compared to other polyols like sorbitol and xylitol, it will still absorb moisture, albeit at a slower rate.[7]

Q3: What is the glass transition temperature (T<sub>g</sub>) of **isomalt**, and why is it important for processing?

A3: The glass transition temperature (T<sub>g</sub>) is the temperature at which an amorphous solid transitions from a hard, glassy state to a softer, rubbery state. For **isomalt**, the T<sub>g</sub> is approximately 60°C.[6] Processing or storing **isomalt**-based products below their T<sub>g</sub> is crucial for maintaining their physical stability.[8] Above the T<sub>g</sub>, the material becomes more mobile and prone to stickiness and crystallization.[7][8] The presence of moisture significantly lowers the T<sub>g</sub> of **isomalt**, increasing the likelihood of stickiness at ambient temperatures.[7][9]

Q4: Can the crystalline form of **isomalt** help in reducing stickiness?

A4: Yes, the crystalline form of **isomalt** is less hygroscopic and more stable than its amorphous counterpart.[6] Processing methods that promote the crystalline state can help mitigate stickiness issues. However, during processes like melt-extrusion, crystalline **isomalt** can be converted to a more reactive amorphous form, which improves tableting properties but also increases susceptibility to moisture-induced agglomeration.[6]

Q5: What are some common excipients that can be used to reduce the stickiness of **isomalt** formulations?

A5: To mitigate stickiness and improve the flowability of **isomalt** formulations, various excipients can be incorporated. Glidants, such as colloidal silicon dioxide (fumed silica), are highly effective at reducing inter-particle friction.[1][10][11] Lubricants like magnesium stearate are also commonly used, particularly in tablet manufacturing, to prevent adhesion to tooling surfaces.[1][12] In some cases, anti-caking agents like calcium silicate can also be beneficial.[13]

## Troubleshooting Guides

### Issue 1: Isomalt is becoming sticky during and after processing.

Possible Cause	Troubleshooting Step	Expected Outcome
High environmental humidity.	Control the relative humidity (RH) in the processing and storage areas. Aim for an RH below the critical relative humidity of your specific isomalt formulation. Use dehumidifiers or work in a controlled environment.	Reduced moisture absorption by the isomalt formulation, leading to decreased stickiness.
Improper processing temperature.	Ensure the isomalt is heated to the correct temperature during processing to drive off excess moisture. For many applications, a temperature of 180-190°C is recommended. [5] Use a calibrated thermometer to monitor the temperature accurately.[5]	A final product with lower residual moisture content and reduced tendency to become sticky upon cooling.
Presence of excess water in the formulation.	Minimize the addition of water to the initial formulation. If water is necessary, ensure it is fully evaporated during the heating process.	A harder, less tacky final product.
Amorphous state of isomalt.	If possible, encourage the crystallization of isomalt. This may involve specific cooling profiles or seeding techniques. Note that for some applications, the amorphous state is desired for its binding properties.	Increased stability and reduced hygroscopicity of the final product.
Inadequate formulation.	Incorporate a glidant like colloidal silicon dioxide (e.g., 0.5% w/w) or a lubricant like magnesium stearate (e.g., 1%	Improved powder flow during processing and reduced stickiness of the final product.

w/w) into your formulation to improve flowability and reduce adhesion.[12]

## Issue 2: Isomalt-based tablets are sticking to the punches during compression.

Possible Cause	Troubleshooting Step	Expected Outcome
Insufficient lubrication.	Increase the concentration of the lubricant (e.g., magnesium stearate) in the formulation. Ensure uniform mixing of the lubricant.	Reduced adhesion of the tablet formulation to the punch faces, resulting in smoother ejection and improved tablet appearance.
High moisture content in the granulation.	Dry the granules to an optimal moisture content before compression. Monitor the moisture content using a suitable analytical method.	Decreased plasticity of the granules and reduced tendency to stick to the punches.
Punch surface is not optimal.	Ensure the punch faces are clean, smooth, and free of any defects. Consider using punches with specialized coatings to reduce adhesion.	Minimized contact and adhesion between the tablet and the punch surface.
High compressibility of the formulation.	Co-processing isomalt with other excipients can sometimes improve its tableability and reduce sticking tendencies.[14][15]	A more robust tablet with less propensity for sticking and picking.

## Data Presentation

Table 1: Comparative Hygroscopicity of **Isomalt** and Other Polyols

This table summarizes the moisture gain of various sugar alcohols at different relative humidity (RH) levels at 25°C, highlighting the relatively low hygroscopicity of **isomalt**.

Relative Humidity (%)	Isomalt (% Moisture Gain)	Sorbitol (% Moisture Gain)	Mannitol (% Moisture Gain)	Xylitol (% Moisture Gain)	Erythritol (% Moisture Gain)
20	< 0.1	~0.2	< 0.1	~0.1	< 0.1
40	~0.1	~0.3	< 0.1	~0.2	< 0.1
60	~0.2	~0.5	< 0.1	~0.4	< 0.1
80	~0.8	> 5.0	~0.1	> 7.0	< 0.2
90	~2.0	> 15.0	~0.2	> 20.0	~0.3

Data compiled from various sources.

Table 2: Effect of Processing Parameters on **Isomalt** Stickiness

This table provides a qualitative summary of how different processing parameters can influence the stickiness of **isomalt** formulations.

Parameter	Low Setting	High Setting	Impact on Stickiness
Relative Humidity	Reduced Stickiness	Increased Stickiness	High humidity significantly increases moisture absorption and stickiness.
Processing Temperature	Increased Stickiness (if moisture is not removed)	Reduced Stickiness (if moisture is effectively removed)	Higher temperatures can drive off more moisture, leading to a less sticky product.
Cooling Rate	May promote crystallization	May promote amorphous state	A more amorphous state is generally more prone to stickiness.
Glidant Concentration	Higher Stickiness	Lower Stickiness	Glidants reduce interparticle friction and adhesion.

## Experimental Protocols

### 1. Determination of Hygroscopicity using Dynamic Vapor Sorption (DVS)

Objective: To quantify the moisture sorption and desorption characteristics of an **isomalt** formulation at various relative humidity (RH) levels.

Methodology:

- A sample of the **isomalt** formulation (typically 5-10 mg) is placed into the sample pan of a DVS instrument.
- The sample is initially dried at a constant temperature (e.g., 25°C) under a stream of dry nitrogen (0% RH) until a stable weight is achieved. This establishes the dry mass of the sample.

- The RH within the sample chamber is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).
- At each RH step, the sample is allowed to equilibrate until the rate of mass change is below a specified threshold (e.g., 0.002% per minute). The mass at equilibrium is recorded.
- After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH to obtain the desorption isotherm.
- The percentage change in mass at each RH step is calculated relative to the initial dry mass to generate the moisture sorption isotherm.[\[16\]](#)[\[17\]](#)[\[18\]](#)

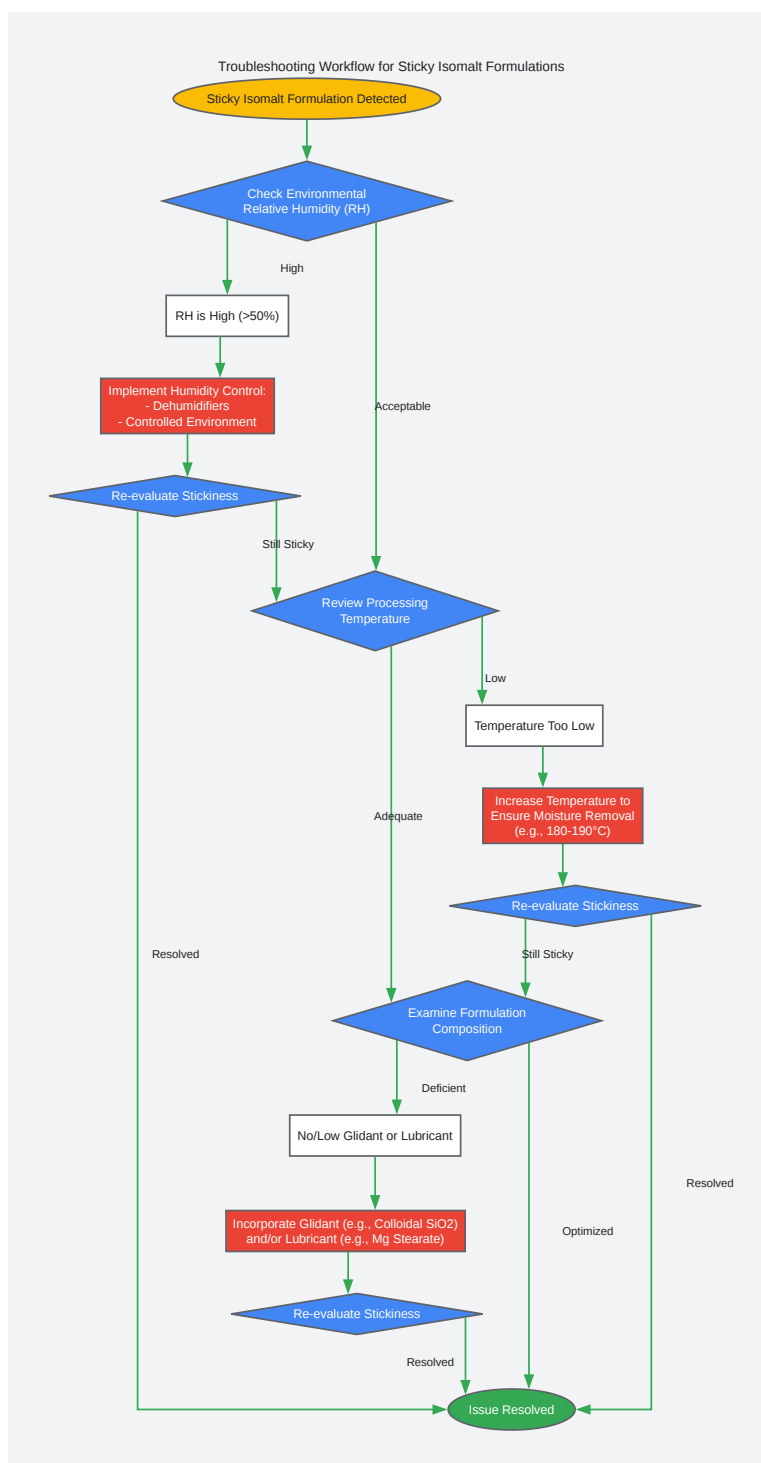
## 2. Measurement of Powder Cohesion using a Powder Rheometer

Objective: To assess the cohesiveness and flow properties of an **isomalt** powder formulation, which can be correlated with its stickiness.

Methodology:

- A precise volume of the **isomalt** powder is placed into the measurement vessel of a powder rheometer.
- A blade or impeller is then moved through the powder bed in a specific pattern (e.g., a downward and upward helical motion).
- The instrument measures the torque and force required to move the blade through the powder, which is indicative of the powder's resistance to flow.
- The "Basic Flowability Energy" (BFE) is calculated from the energy required to establish a specific flow pattern. A higher BFE generally indicates greater cohesion and poorer flowability.
- The test can be repeated under different conditions, such as varying levels of aeration or consolidation, to simulate different processing environments.[\[19\]](#)[\[20\]](#)

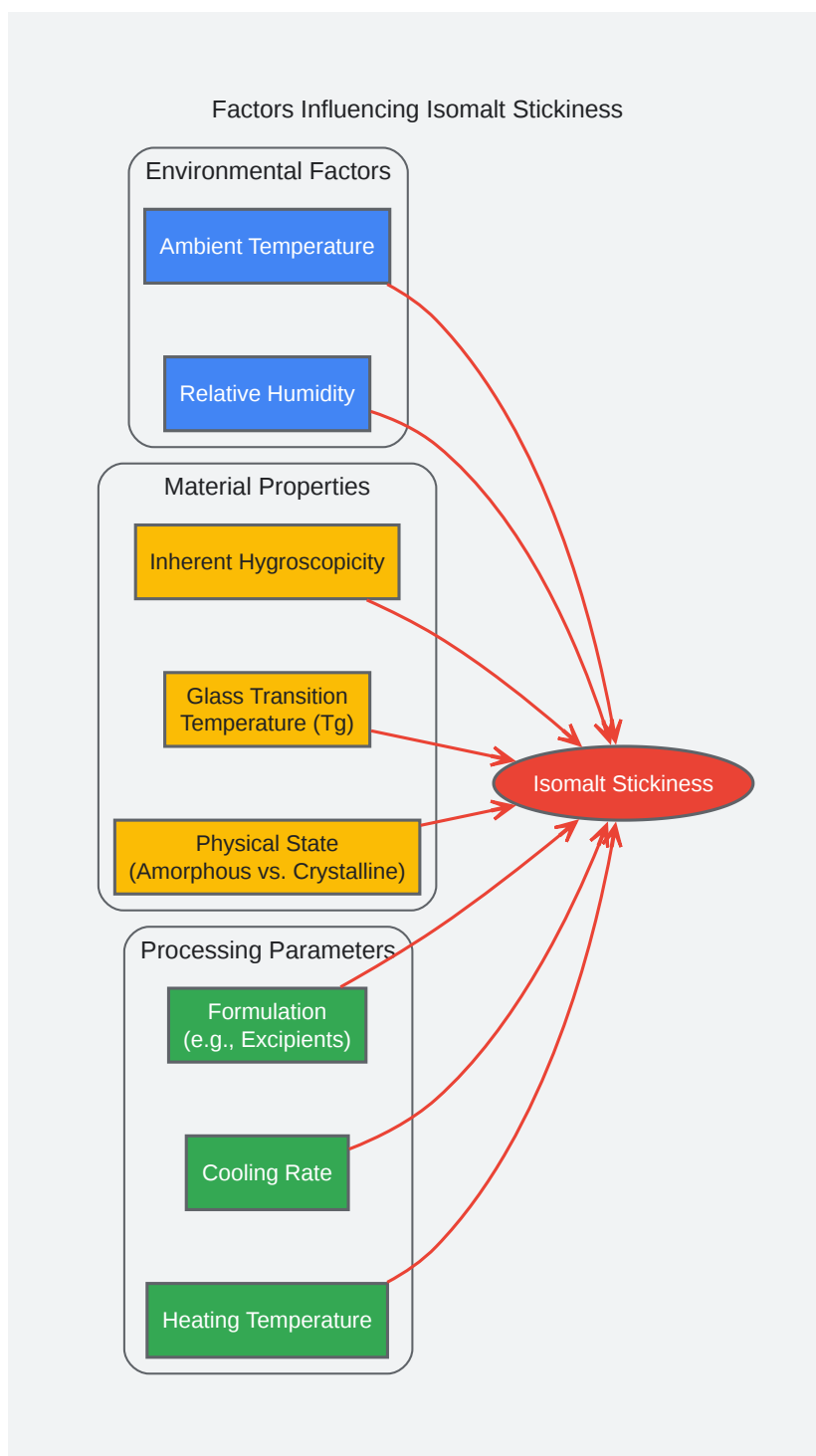
## Visualizations



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Caption: Troubleshooting workflow for addressing stickiness in **isomalt** formulations.





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Caption: Key factors contributing to the stickiness of **isomalt** formulations.

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